molecular formula C7H4ClNO B146293 2-Chlorobenzoxazole CAS No. 615-18-9

2-Chlorobenzoxazole

Cat. No.: B146293
CAS No.: 615-18-9
M. Wt: 153.56 g/mol
InChI Key: BBVQDWDBTWSGHQ-UHFFFAOYSA-N
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Description

2-Chlorobenzoxazole is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzoxazole, where a chlorine atom is substituted at the second position of the benzoxazole ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide and metal catalysts are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed.

Major Products Formed:

Mechanism of Action

2-Chlorobenzoxazole can be compared with other benzoxazole derivatives such as:

  • 2-Chlorobenzothiazole
  • 2-Chlorobenzimidazole
  • 2-Aminobenzoxazole

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, it exhibits different reactivity and biological activity compared to 2-Chlorobenzothiazole and 2-Chlorobenzimidazole .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVQDWDBTWSGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060643
Record name Benzoxazole, 2-chloro-
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Molecular Weight

153.56 g/mol
Source PubChem
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CAS No.

615-18-9
Record name 2-Chlorobenzoxazole
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Record name 2-Chlorobenzoxazole
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Record name 2-Chlorobenzoxazole
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Record name Benzoxazole, 2-chloro-
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Record name Benzoxazole, 2-chloro-
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Record name 2-chlorobenzoxazole
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Record name 2-CHLOROBENZOXAZOLE
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Synthesis routes and methods

Procedure details

A solution of 83 g of p-nitroaniline in 400 ml of dioxane is added at room temperature, with stirring, to 126 g of 2-chloro-6-nitrobenzoxazole obtained from 43.3 g of 2-chlorobenzoxazole with fuming nitric acid (d. 1.52) in sulphuric acid. The solution is heated to 40°C and stirred at this temperature for a further 19 hours. The solution is diluted with 200 ml of water; it is then cooled and the precipitate separated. The suction-filter residue is dried and dissolved in 500 ml of dimethylformamide. This solution is purified, and diluted with 200 ml of ethanol. The precipitating 6-nitro-2-(4'-nitroanilino)-benzoxazole has the melting point 305° to 310°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural formula of 2-chlorobenzoxazole and what are its key physicochemical properties?

A1: this compound has the molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol. While specific spectroscopic data varies between studies, researchers commonly employ techniques such as IR, 1H NMR, and 13C NMR to characterize its structure [, , ].

Q2: How is this compound typically synthesized?

A2: One established method involves the reaction of this compound with sodium sulfite to produce sodium benzoxazole-2-sulfonate, a useful reagent for derivatizing amines and amino acids for analysis []. Another approach utilizes potassium fluoride to convert this compound into 2-fluorobenzoxazole, which is then reacted with alcohols to efficiently produce alkyl diphenyl phosphates [].

Q3: What are some of the key reactions this compound undergoes and what types of products are formed?

A3: this compound exhibits versatile reactivity. For instance, it reacts with ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates to yield isoxazolones with a benzoxazole ring []. Furthermore, it participates in cross-coupling reactions with β,γ-unsaturated Grignard reagents, resulting in the regioselective synthesis of 2-allyl-, 2-allenyl, and 2-propargyl-benzoxazoles [].

Q4: Can you provide an example of a specific reaction mechanism involving this compound?

A4: In the context of radical substitution reactions, this compound reacts with in situ generated organozinc reagents under blue light and photoredox catalysis. The mechanism involves the oxidation of the organozinc reagent by the photocatalyst, followed by a radical attack on the this compound molecule, leading to substitution products [].

Q5: How does this compound interact with N-amino compounds?

A5: Research has shown that this compound can undergo both dealkylation and deamination reactions with N-amino compounds. For instance, it reacts with N,N-dimethylhydrazine to produce a mixture of deaminated and dealkylated products, including 2-dimethylaminobenzoxazole and N-methyl-N-(2-benzoxazolyl)-hydrazine [].

Q6: Are there any reported applications of this compound in coordination chemistry?

A6: Yes, this compound serves as a precursor to N-heterocyclic carbene (NHC) ligands. It reacts with 1-mesitylimidazole to form a benzoxazolyl imidazolium salt, which can be further complexed with metals like silver, palladium, and rhodium. These complexes have potential applications in catalysis, such as hydrosilylation reactions [].

Q7: Has this compound been explored for its biological activity?

A7: While not extensively studied, some derivatives of this compound have shown potential biological activities. For example, N-(2-benzoxazolyl)amino acid esters, synthesized from this compound, have been investigated as potential antineoplastic agents []. Additionally, this compound derivatives containing cyclic amines have demonstrated antibacterial and antifungal activity in vitro [].

Q8: Are there any known analytical methods for detecting and quantifying this compound?

A9: While specific methods for this compound are not detailed in the provided abstracts, techniques like HPLC with fluorescence or UV detection are commonly used to analyze its derivatives. For example, sodium benzoxazole-2-sulfonate, synthesized from this compound, is used as a derivatizing agent for the analysis of amines and amino acids using HPLC with fluorescence detection [].

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